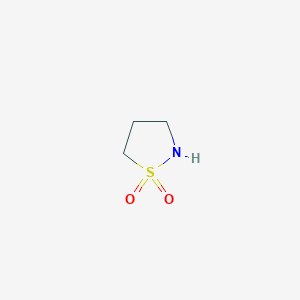
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine
Descripción general
Descripción
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine, or (1R)-DCF, is an organofluorine compound that has been widely studied due to its potential applications in medicinal chemistry. It is a member of the chloro-fluoro-phenyl-ethanamine family, which is composed of compounds with a core amine structure and various substituents. (1R)-DCF has been used in a variety of synthetic and medicinal chemistry applications, such as the synthesis of pharmaceuticals, the development of new drug delivery systems, and the investigation of potential therapeutic effects.
Aplicaciones Científicas De Investigación
((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the development of new drug delivery systems, and the investigation of potential therapeutic effects. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antipsychotics. It has also been used in the development of new drug delivery systems, such as liposomes, nanocapsules, and nanoparticles. Finally, ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF has been investigated for its potential therapeutic effects in a variety of conditions, including cancer, diabetes, and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs and other compounds. Specifically, ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF is thought to inhibit the cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds in the body. In addition, ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF is thought to interact with other enzymes involved in drug metabolism, such as the cytochrome P450 reductase, the cytochrome b5 reductase, and the NADPH-cytochrome P450 reductase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF are not fully understood, but it is believed to have a variety of effects on the body. In particular, ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF is thought to have anti-inflammatory and anti-oxidant effects, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF is thought to have an effect on the metabolism of drugs and other compounds, as well as on the activity of certain enzymes involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF has several advantages and limitations for laboratory experiments. One advantage is its low cost and availability. In addition, it is relatively easy to synthesize, and it is stable in a variety of solvents. However, ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF is not water soluble, and it can be toxic at high concentrations. In addition, it can be difficult to purify, and it can degrade in the presence of light or heat.
Direcciones Futuras
There are a variety of potential future directions for ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF research. One potential direction is the development of new drug delivery systems based on ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF. In addition, further research could be done to investigate the biochemical and physiological effects of ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF on a variety of diseases and conditions. Finally, further research could be done to explore the potential therapeutic effects of ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine)-DCF in the treatment of cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACPRGLQLUXAOA-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)









